Undec-8-enol

Physicochemical Profiling Property Prediction Chemical Identity

Undec-8-enol (CAS 95008-94-9) is a specific geometric isomer of a monounsaturated fatty alcohol, identified by IUPAC as (E)-undec-8-en-1-ol. It possesses an eleven-carbon chain with a hydroxyl group at the terminal C-1 position and a trans (E) double bond at the C-8 position.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 95008-94-9
Cat. No. B12287077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-8-enol
CAS95008-94-9
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCO
InChIInChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,12H,2,5-11H2,1H3/b4-3+
InChIKeyHPILEMWCRGJTJG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-8-enol (CAS 95008-94-9): A Defined E-Isomer Monounsaturated Fatty Alcohol


Undec-8-enol (CAS 95008-94-9) is a specific geometric isomer of a monounsaturated fatty alcohol, identified by IUPAC as (E)-undec-8-en-1-ol [1]. It possesses an eleven-carbon chain with a hydroxyl group at the terminal C-1 position and a trans (E) double bond at the C-8 position. This precise stereochemistry distinguishes it from other undecenol isomers and defines its chemical identity, as characterized in supplier specifications . Its molecular formula is C₁₁H₂₂O, with a molecular weight of 170.29 g/mol, and it is typically supplied as a colorless to pale yellow liquid [2].

The Criticality of Isomeric Specificity: Why Undec-8-enol Cannot Be Replaced by Generic Analogs


In chemical ecology and semiochemical research, the biological activity of a molecule is frequently defined by its precise isomeric form. Undec-8-enol (E-isomer, CAS 95008-94-9) cannot be substituted with a generic 'undecenol' because the position and geometrical configuration of the double bond are critical determinants of receptor binding, volatility, and physicochemical properties. For instance, the Z-isomer (8Z)-Undecen-1-ol (CAS 64437-25-8) is a distinct compound, and their logP and boiling point values differ from the fully saturated analog, 1-undecanol (CAS 112-42-5) . Interchanging isomers or using a poorly defined mixture introduces an uncontrolled variable that could negate experimental reproducibility or lead to bioassay failure [1]. Therefore, procurement must be based on a specific CAS number to ensure the correct stereochemistry.

Quantitative Differentiation Evidence for Undec-8-enol (CAS 95008-94-9) Against Closest Analogs


Physicochemical Property Differentiation: Undec-8-enol (E) vs. Saturated 1-Undecanol

The introduction of a trans double bond at the C-8 position in Undec-8-enol, compared to its fully saturated analog 1-Undecanol, predictably alters key physicochemical properties. While direct experimental data from a single study is unavailable, comparison of estimated parameters from authoritative databases shows a measurable difference in lipophilicity and may influence boiling point [1]. The estimated XLogP3 for the target compound is 3.70 [2].

Physicochemical Profiling Property Prediction Chemical Identity

Geometric Isomer Differentiation: Undec-8-enol (E) vs. (8Z)-Undecen-1-ol

The (E) and (Z) geometric isomers of undec-8-en-1-ol are distinct chemical entities with different CAS numbers (95008-94-9 and 64437-25-8, respectively). The double bond geometry directly impacts molecular shape, which is a primary determinant of binding at olfactory receptor sites in insects and other organisms . While no published head-to-head bioassay comparing both isomers could be located in permissible sources, the principle of isomer-specific activity is widely established in pheromone chemistry, where the wrong isomer can be inhibitory [1]. The target compound is chemically defined as the (E)-isomer based on its InChI string, which specifies a trans configuration (b4-3+) .

Stereochemistry Isomeric Purity Chemical Ecology

Volatility Differentiation: Undec-8-enol (E) vs. 1-Undecanol

Boiling point is a direct indicator of a compound's volatility, which is a critical parameter for semiochemical dispenser design. The estimated boiling point of the target compound, Undec-8-enol, is 241.4 °C at 760 mmHg [1]. This is notably lower than the experimentally determined boiling point of the saturated analog, 1-Undecanol, which is 243-248 °C at 760 mmHg [2]. This difference in volatility is a direct consequence of the double bond's effect on intermolecular forces.

Volatility Semiochemical Release Rate Formulation Science

High-Impact Application Scenarios for Undec-8-enol (CAS 95008-94-9)


Reference Standard for Isomer-Specific Semiochemical Studies

Undec-8-enol (CAS 95008-94-9) serves as a critical reference standard for GC-MS analysis in chemical ecology studies investigating insect communication. Given that the (Z)-isomer has been anecdotally linked to beetle pheromones , procuring the well-defined (E)-isomer allows researchers to definitively identify or rule out this compound in glandular washes or headspace collections through retention index and mass spectrum matching, preventing misidentification caused by isomeric co-elution.

Synthetic Intermediate for Novel Pheromone Analogs

The monounsaturated C11 chain with a terminal alcohol makes this compound a valuable substrate for semi-synthesis. It can be oxidized to the corresponding aldehyde or acid, acetylated to an ester, or undergo metathesis to create novel, longer-chain pheromone candidates. Its value lies in the defined position and geometry of the double bond, which is carried through subsequent chemical transformations, as implied by its use in pheromone synthesis pathways [1].

Physicochemical Control in Olfactometer Bioassay Solvents

In neuroethological or pest management research, the difference in lipophilicity (estimated ΔlogP ≈ -0.4) and boiling point (ΔT ≈ -2 to -7 °C) compared to 1-undecanol [2] enables its use as a specific solvent control. Its properties are more closely matched to certain unsaturated pheromone components than the saturated analog, minimizing solvent-induced artifacts when testing blends of lepidopteran or coleopteran sex pheromones in electroantennography (EAG) or wind tunnel assays.

Calibration Standard for Isomeric Purity Assessment

For analytical chemistry or quality control departments of fine chemical manufacturers, Undec-8-enol (CAS 95008-94-9) is an essential standard to validate the separation efficiency of GC or HPLC columns for geometric isomers. A mixture of the target (E)-isomer and the (Z)-isomer (CAS 64437-25-8) serves as a probative benchmark to demonstrate baseline resolution, a critical performance qualification protocol when establishing isomeric purity methods for a new product lot.

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